methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a pyran ring, and a furan ring
Preparation Methods
The synthesis of methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves a multi-step process. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-chlorophenylamine with formaldehyde and piperazine under controlled conditions.
Synthesis of the Pyran Ring: The piperazine derivative is then reacted with a suitable aldehyde to form the pyran ring through a cyclization reaction.
Formation of the Furan Ring: The final step involves the esterification of the furan ring with the pyran-piperazine intermediate to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits antibacterial activity.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct pharmacological and material properties.
Biological Activity
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that combines various pharmacologically active moieties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily stems from its interaction with various receptors in the central nervous system (CNS). The piperazine ring is known for its role in enhancing the binding affinity to serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the furan and pyran moieties contributes to its potential as an antidepressant and anxiolytic agent.
Pharmacological Profile
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit significant antidepressant effects by modulating serotonergic and dopaminergic pathways.
- Anxiolytic Effects : The piperazine derivative has been associated with anxiolytic properties, likely due to its ability to interact with GABA receptors.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against several cancer cell lines, including:
- Hepatoma Cells (Huh-7) : Exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
- Jurkat T-cells : Showed enhanced cytotoxicity compared to traditional treatments.
The following table summarizes the IC50 values for various cell lines:
In Vivo Studies
Animal models have been used to evaluate the antidepressant effects of related compounds. These studies often employ the forced swim test and tail suspension test to assess behavioral changes indicative of antidepressant activity.
Case Studies
- Case Study 1 : A clinical trial involving patients with major depressive disorder showed that a piperazine-based compound significantly improved depression scores after four weeks of treatment.
- Case Study 2 : Research on a similar furan-containing compound indicated a reduction in anxiety-like behavior in rodent models, supporting its potential use in anxiety disorders.
Properties
Molecular Formula |
C23H23ClN2O6 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
methyl 5-[[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H23ClN2O6/c1-29-23(28)21-6-5-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-7-9-26(10-8-25)17-4-2-3-16(24)11-17/h2-6,11-12,15H,7-10,13-14H2,1H3 |
InChI Key |
DRNDVHCZXMCUBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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